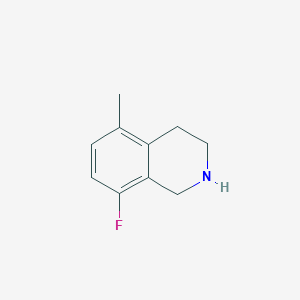

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

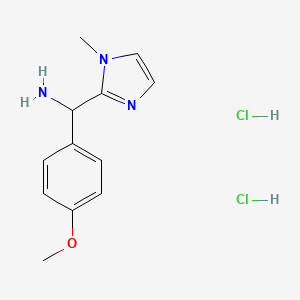

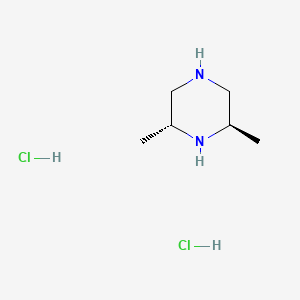

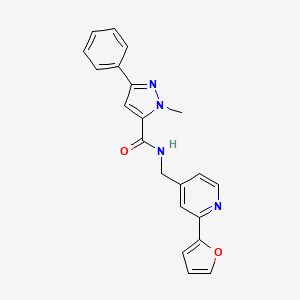

The molecule “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline, which is a large group of natural products . This molecule contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) .

Synthesis Analysis

The synthesis of tetrahydroisoquinolines (THIQs) has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroisoquinoline core with a fluorine atom at the 8-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 165.21 .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinoline in Drug Discovery

Tetrahydroisoquinolines, including 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, are recognized for their significant potential in therapeutic applications. Initially associated with neurotoxicity, these compounds have evolved to demonstrate diverse medicinal benefits, particularly in preventing Parkinsonism and acting as anticancer antibiotics. The approval of trabectedin for soft tissue sarcomas by the US FDA underscores the critical role of these derivatives in cancer drug discovery. Moreover, their broad therapeutic activities span across various diseases, including malaria, CNS disorders, cardiovascular and metabolic disorders, showing promise for infectious diseases such as tuberculosis, HIV, and leishmaniasis (Singh & Shah, 2017).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-amidoquinoline derivatives, including modifications of this compound, for Zn2+ ion detection in biological and environmental samples is an emerging research area. These derivatives offer improved water solubility and cell membrane permeability, critical for bio-compatibility and effective zinc ion detection. Their fast reactivity and good selectivity make them potent candidates for developing chemosensors for zinc analysis, a vital aspect in understanding cellular functions and environmental monitoring (Mohamad et al., 2021).

Neuroprotective and Antidepressant Potential

The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative related to this compound, has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities in various CNS disorders. It shows a potential therapeutic effect through gentle activation of monoaminergic systems and inhibition of MAO-dependent oxidation, demonstrating its utility in neurodegenerative disease treatment and mental health disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Insights into 8-Hydroxyquinolines

While not directly on this compound, research into 8-hydroxyquinolines provides valuable insights into the broader family of compounds. These studies highlight the significant biological activities of 8-hydroxyquinolines and their derivatives in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through metal chelation and interaction with nuclear proteins and DNA (Gupta, Luxami, & Paul, 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions for “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” and other THIQs involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action . There is also interest in developing novel THIQ analogs with potent biological activity .

Eigenschaften

IUPAC Name |

8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMOECWLUAEXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1697990-58-1 |

Source

|

| Record name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)

![3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2557676.png)

![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2557686.png)

![2-(4-Butoxyphenyl)-4-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2557688.png)